N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the reaction of 4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indole: A precursor in the synthesis of N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide.
N-(1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: A structurally similar compound without the chlorine substituent.
Uniqueness
This compound is unique due to the presence of the chlorine substituent, which can significantly influence its chemical reactivity and biological activity. This chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13ClN2O2 |
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Molecular Weight |
252.69 g/mol |
IUPAC Name |
N-(4-chloro-1,7-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C12H13ClN2O2/c1-6-4-5-8(13)9-10(14-7(2)16)12(17)15(3)11(6)9/h4-5,10H,1-3H3,(H,14,16) |
InChI Key |
FSFYXSAZDPYQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2C)NC(=O)C |
Origin of Product |
United States |
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